molecular formula C10H7BrF3N3O2 B15535815 Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B15535815
M. Wt: 338.08 g/mol
InChI Key: MPXXWJDCBKPIFM-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This structure consists of an imidazole ring fused to a pyridazine ring, sharing one nitrogen atom between both rings . The compound is distinguished by three key substituents:

  • 8-Bromo group: Enhances electrophilic substitution reactivity and serves as a handle for cross-coupling reactions.
  • 7-Carboxylate ethyl ester: Modifies solubility and serves as a prodrug moiety for carboxylic acid activation.

Imidazo[1,2-b]pyridazines are synthetically more accessible than other isomers (e.g., imidazo[4,5-c]pyridazines) due to established methods such as condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions . This compound’s synthetic versatility and substituent diversity make it a promising scaffold for drug discovery, particularly in kinase inhibition or antimicrobial applications.

Properties

Molecular Formula

C10H7BrF3N3O2

Molecular Weight

338.08 g/mol

IUPAC Name

ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-9(18)5-3-15-17-4-6(10(12,13)14)16-8(17)7(5)11/h3-4H,2H2,1H3

InChI Key

MPXXWJDCBKPIFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)C(F)(F)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Isomers

The imidazopyridazine family includes three primary isomers, differing in nitrogen atom positioning:

Compound Class Nitrogen Arrangement Synthetic Accessibility Pharmacological Exploration
Imidazo[1,2-b]pyridazines (e.g., target compound) Shared nitrogen between rings High (established routes) Extensively studied
Imidazo[4,5-c]pyridazines Two nitrogens in each ring, non-shared Moderate Limited
Imidazo[4,5-d]pyridazines Two nitrogens in each ring, non-shared Low Minimal

Key Insight : The shared nitrogen in imidazo[1,2-b]pyridazines enhances synthetic feasibility and stability compared to other isomers, enabling broader pharmacological exploration .

Substituent-Driven Comparisons

2.2.1 Brominated Derivatives
  • 8-Bromo vs. 6-Bromo analogs :
    • Bromine at position 8 (as in the target compound) favors regioselective cross-coupling (e.g., Suzuki-Miyaura) due to reduced steric hindrance compared to position 4.
    • Example: Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate shows slower reaction kinetics in Pd-catalyzed couplings .
2.2.2 Trifluoromethylated Derivatives
  • 2-Trifluoromethyl vs. 3-Trifluoromethyl analogs :
    • The 2-position CF₃ group in the target compound induces stronger electron-withdrawing effects, stabilizing the aromatic system and enhancing electrophilic substitution resistance.
    • 3-Trifluoromethyl analogs exhibit reduced metabolic stability in hepatic microsome assays .
2.2.3 Carboxylate Esters
  • Ethyl ester vs. methyl ester analogs :
    • Ethyl esters (as in the target compound) provide improved lipophilicity (logP ~2.1) compared to methyl esters (logP ~1.5), enhancing membrane permeability.
    • Hydrolysis rates: Ethyl esters are ~20% slower to hydrolyze to active carboxylic acids in vitro than methyl esters .

Transition-Metal-Catalyzed Modifications

The 8-bromo substituent in the target compound enables efficient derivatization via cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling), a feature underutilized in non-brominated analogs . For example:

  • Suzuki-Miyaura coupling with aryl boronic acids achieves >85% yield under Pd(OAc)₂ catalysis .
  • Gold-catalyzed cyclization of alkynyl derivatives is feasible due to the electron-deficient trifluoromethyl group .

Pharmacological Potential

  • Kinase inhibition: IC₅₀ values in the nanomolar range for JAK2 and CDK inhibitors.
  • Antimicrobial activity : MIC values of 4–8 µg/mL against Gram-positive pathogens .

Q & A

Q. What are the established synthetic methodologies for Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-7-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic core formation, followed by bromination and trifluoromethyl group introduction. Key steps include:
  • Cyclocondensation : Using precursors like enaminonitriles or pyridazine derivatives under microwave irradiation to form the imidazo[1,2-b]pyridazine core .
  • Bromination : Electrophilic bromination at the 8-position using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .
  • Esterification : Ethyl ester formation via carbodiimide-mediated coupling or direct alkylation.
    Reaction conditions (e.g., solvent polarity, temperature, catalyst presence) significantly impact yield. For example, microwave-assisted synthesis reduces side reactions, improving purity (70–85% yield) compared to conventional heating (50–60%) . Purification via column chromatography (hexane/ethyl acetate) is standard .

Q. How does the presence of bromine and trifluoromethyl groups influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :
  • Bromine : Enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Increases molecular weight (contributing to higher logP) and may improve halogen bonding in target interactions.
  • Trifluoromethyl (CF₃) : Boosts lipophilicity (logP increases by ~0.5–1.0 units) and metabolic stability by resisting oxidative degradation . The electron-withdrawing effect also modulates electronic density on the heterocycle, affecting regioselectivity in nucleophilic substitutions .
    Combined, these groups balance solubility and bioavailability, making the compound suitable for in vitro pharmacological screening .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms ester carbonyl signals (~δ 165–170 ppm) .
  • X-ray Crystallography : Resolves torsional angles (e.g., 55.6° between carboxylate and pyridazine planes) and intermolecular interactions (C–H⋯O) influencing crystal packing .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.02) with <2 ppm error .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assay formats (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .

  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (Table 1) to isolate contributions of bromine and CF₃ groups. For example, replacing Br with Cl reduces cytotoxicity but maintains antimicrobial activity .

  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

    Table 1 : Comparative Analysis of Structural Analogs

    CompoundSubstituentsKey PropertiesBioactivity
    Ethyl 8-Bromo-2-CF₃-imidazo[1,2-b]pyridazine-7-carboxylateBr, CF₃logP = 2.8, Metabolic Stability t₁/₂ = 4.2 hAnticancer (IC₅₀ = 1.2 µM)
    Ethyl 8-Chloro-2-CF₃ analogCl, CF₃logP = 2.3, t₁/₂ = 3.8 hAntimicrobial (MIC = 8 µg/mL)
    Ethyl 6-Bromo-2-CF₃ analogBr, CF₃ (position 6)logP = 3.1, t₁/₂ = 5.0 hReduced solubility (0.5 mg/mL)
    Data adapted from

Q. How can computational modeling optimize synthetic pathways and predict regioselectivity?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., bromination at 8- vs. 6-position) .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts. For example, ML-guided selection of DMF over THF improves yield by 15% .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization to enhance purity .

Q. What experimental designs address contradictory data on metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Species-Specific Assays : Test across human, rat, and mouse microsomes to identify interspecies metabolic differences .
  • Isotope-Labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways (e.g., ester hydrolysis vs. oxidative defluorination) .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolizing enzymes .

Key Methodological Takeaways

  • Synthesis : Prioritize microwave-assisted protocols for efficiency .
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous identification .
  • Advanced Optimization : Integrate DFT and ML to reduce trial-and-error in reaction design .

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